molecular formula C26H31N3O B1680701 8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 280783-56-4

8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B1680701
M. Wt: 401.5 g/mol
InChI Key: JLFMYEAXZNPWBK-REWPJTCUSA-N
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Description

The compound “8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one” is a small molecule NOP receptor-selective, full agonist . It is an active, brain penetrant ligand . This compound was developed as a nonpeptide agonist of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptors .

Scientific Research Applications

Synthesis and Selectivity

This compound, synthesized from (RS)-8-acenaphten-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, exhibits selective agonistic properties at the orphanin FQ (OFQ) receptor. Notably, the (1S,3aS) stereoisomer has shown high selectivity versus other neurotransmitter systems, indicating its potential for targeted therapeutic applications (Wichmann et al., 2000).

Pharmacological Characterization

A study conducted on the NOP receptor agonist version of this compound, Ro 64-6198, detailed a more efficient synthesis method and thorough pharmacological characterization. This included in vitro and in vivo pharmacological assays, emphasizing its potential in neurological and behavioral research (Chang et al., 2015).

Radiopharmaceutical Potential

Research on a N-methylated analog, [11C]methyl-Ro 64-6198, evaluated its suitability as a radiopharmaceutical for investigating brain ORL1 receptors through positron emission tomography. Despite high in vitro affinity, in vivo studies suggested limitations in its effectiveness as a tracer for imaging studies (Ogawa et al., 2001).

Neurological Function Research

The effects of Ro 64-6198 on rodent neurological function were investigated, utilizing ORL1 knockout mice. The research demonstrated varied effects on balance, motor coordination, swim behavior, and other neurological functions, offering insights into ORL1 receptor function in vivo (Higgins et al., 2001).

Ventrolateral Periaqueductal Gray (PAG) Study

Ro 64-6198 was compared to N/OFQ in rat brain slices, focusing on its efficacy and potency at the ventrolateral PAG, a critical site for N/OFQ-induced reversal of opioid analgesia. This study suggested the existence of heterogeneous NOP receptors in ventrolateral PAG neurons (Chiou et al., 2004).

Anti-Leukemic Activity

A structurally related compound, 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, displayed cytotoxic potential against several human leukemia cell lines, indicating the possibility of developing anti-cancer treatments using similar compounds (Guillon et al., 2020).

Modulation of Pain and Anxiety

The compound's effects on pain and anxiety modulation were evident in various studies, showcasing its potential for treating conditions related to these symptoms. It displayed analgesic properties and influenced the expression and reinstatement of ethanol-induced conditioned place preference in mice, highlighting its impact on addiction-related behaviors (Kuzmin et al., 2003).

Future Directions

The compound’s difficult and cost-prohibitive synthesis limits its widespread use and availability for animal studies . Therefore, future research could focus on developing more efficient and cost-effective methods of synthesis. Additionally, further studies could investigate the compound’s mechanism of action and its potential therapeutic applications.

properties

IUPAC Name

8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O/c30-25-26(29(18-27-25)21-9-2-1-3-10-21)14-16-28(17-15-26)23-13-12-20-7-4-6-19-8-5-11-22(23)24(19)20/h1-3,5,8-11,20,23H,4,6-7,12-18H2,(H,27,30)/t20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFMYEAXZNPWBK-REWPJTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C3=CC=CC(=C23)C1)N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC[C@@H](C3=CC=CC(=C23)C1)N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018435
Record name Ro64-6198
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ND1251 works by inhibiting the enzyme phophodiesterase. This increases the intracellular concentration of cAMP, a second messenger, which regulates enzymes involved in energy metabolism and cell division. This appears to play an important role in brain function.
Record name ND1251
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

CAS RN

280783-56-4
Record name 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280783-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro64-6198
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO64-6198
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKN6H9XXS6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 2
Reactant of Route 2
8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 3
Reactant of Route 3
8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 4
8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 5
8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 6
8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Citations

For This Compound
13
Citations
SD Chang, LE Brieaddy, JD Harvey… - ACS chemical …, 2015 - ACS Publications
The nociceptin/orphanin FQ opioid peptide (NOP) receptor is a widely expressed GPCR involved in the modulation of pain, anxiety, and motor behaviors. Dissecting the functional …
Number of citations: 16 pubs.acs.org
A El Daibani, T Che - Molecules, 2022 - mdpi.com
In our society today, pain has become a main source of strain on most individuals. It is crucial to develop novel treatments against pain while focusing on decreasing their adverse effects…
Number of citations: 9 www.mdpi.com
E Raddad, A Chappell, J Meyer, A Wilson… - Drug Metabolism and …, 2016 - ASPET
Therapeutic benefits from nociceptin opioid peptide receptor (NOP) antagonism were proposed for obesity, eating disorders, and depression. LY2940094 ([2-[4-[(2-chloro-4,4-difluoro-…
Number of citations: 25 dmd.aspetjournals.org
L Xie, C Zhao, Z Wang, Z Chen, Y Zhao… - The Journal of …, 2023 - ACS Publications
An Et 3 N-catalyzed cascade [3 + 2]-annulation of β-oxo-acrylamides with cyclic N-sulfonyl ketimines or sulfamate-derived imines is developed under mild reaction conditions, which …
Number of citations: 3 pubs.acs.org
EC Gavioli, VAD Holanda, C Ruzza - The Nociceptin/Orphanin FQ Peptide …, 2019 - Springer
Many studies point toward the nociceptin/orphanin FQ (N/OFQ) and the N/OFQ peptide receptor (NOP) as targets for the development of innovative drugs for treating anxiety- and mood-…
Number of citations: 21 link.springer.com
F Ferrari, MC Cerlesi, D Malfacini, L Asth… - European journal of …, 2016 - Elsevier
Nociceptin/Orphanin FQ (N/OFQ) regulates several biological functions via selective activation of the N/OFQ receptor (NOP). In this study novel nonpeptide NOP ligands were …
Number of citations: 19 www.sciencedirect.com
MJ Moerke, SS Negus, ML Banks - Drug and alcohol dependence, 2022 - Elsevier
Rationale and objective One objective of the National Institutes of Health Helping to End Addiction Long-term (HEAL) initiative is to accelerate research on safer and more effective …
Number of citations: 3 www.sciencedirect.com
A Muthuraman, N Singh, A Singh Jaggi… - Current drug …, 2014 - ingentaconnect.com
Understanding mechanism of neuropathic pain is too complex and involves both peripheral and central pathophysiological phenomenon. Accordingly the treatment of neuropathic pain …
Number of citations: 38 www.ingentaconnect.com
TM Tzschentke, K Linz, T Koch, T Christoph - The Nociceptin/Orphanin FQ …, 2019 - Springer
Cebranopadol is a novel first-in-class analgesic with highly potent agonistic activity at nociceptin/orphanin FQ peptide (NOP) and opioid receptors. It is highly potent and efficacious …
Number of citations: 25 link.springer.com
D Malfacini, G Caló - The Nociceptin/Orphanin FQ Peptide Receptor, 2019 - Springer
The nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) is a G protein-coupled receptor involved in the regulation of several physiological functions and pathological conditions. …
Number of citations: 2 link.springer.com

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